Monoethanolamine formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

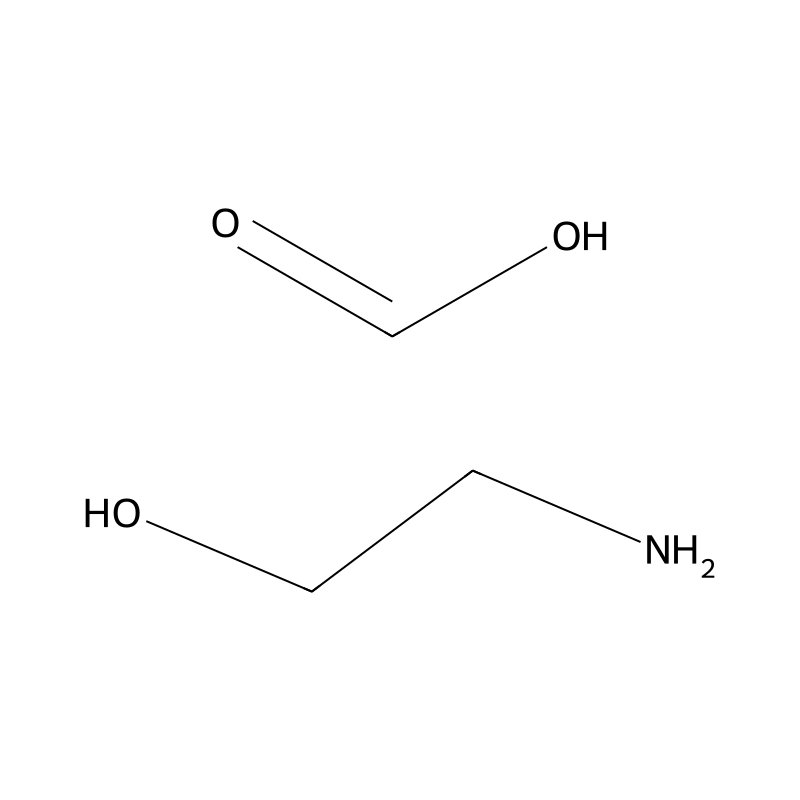

Monoethanolamine formate is a compound derived from the reaction of monoethanolamine and formic acid. It is characterized by the chemical formula C₂H₅NO₂ and is known for its role in various chemical processes, particularly in carbon dioxide capture. Monoethanolamine itself is a colorless, viscous liquid that serves as an important intermediate in the synthesis of various chemicals and as a solvent in gas treatment processes.

- Currently, there is no widely available information on the specific mechanism of action of MEA formate in biological systems.

- As with any chemical, precautionary measures are necessary when handling MEA formate.

- Given the presence of monoethanolamine, it is likely to have similar hazards:

Data Availability

- It's important to note that limited research has been conducted on MEA formate specifically. Most of the information presented here is based on the properties of its constituent parts (monoethanolamine and formic acid). Further research is needed to fully understand its properties, applications, and potential hazards.

Carbon Capture and Storage:

- MEA is a well-established solvent for capturing carbon dioxide (CO2) from industrial flue gases. However, it suffers from degradation and requires high regeneration energy.

- Research suggests that MEA formate can be a more efficient alternative. Studies have shown that MEA formate solutions can absorb CO2 with a high capacity and demonstrate good recyclability with lower regeneration energy requirements compared to MEA alone [].

Biological Applications:

- MEA formate exhibits interesting properties for biological research. Studies have found that it can act as a buffering agent, helping to maintain a stable pH in biological solutions [].

- Additionally, some research suggests that MEA formate may have applications in protein purification and crystallization processes due to its ability to interact with specific biomolecules [].

The formation of monoethanolamine formate typically involves the reaction between monoethanolamine and formic acid. The general reaction can be represented as:

This reaction is facilitated under acidic conditions, leading to the formation of a stable salt. Additionally, monoethanolamine formate can participate in further reactions, such as degradation pathways where it may yield products like N-(2-hydroxyethyl)formamide and other amides through oxidation processes involving oxygen or other oxidizing agents .

Monoethanolamine formate exhibits biological activity primarily through its role in carbon dioxide capture. It acts as a reactive amine that can bind with carbon dioxide to form carbamates, facilitating the removal of carbon dioxide from industrial emissions. This property makes it significant in environmental applications aimed at reducing greenhouse gas emissions . Furthermore, studies indicate that its degradation products can have implications for atmospheric chemistry, particularly in the formation of secondary organic aerosols .

The synthesis of monoethanolamine formate can be achieved through several methods:

- Direct Neutralization: Mixing stoichiometric amounts of monoethanolamine and formic acid under controlled temperature conditions.

- Solvent-Assisted Synthesis: Utilizing solvents to enhance the solubility and reaction kinetics between monoethanolamine and formic acid.

- Continuous Flow Processes: Recent advancements have introduced continuous flow synthesis techniques that allow for more efficient production by maintaining optimal reaction conditions .

These methods ensure high purity and yield of monoethanolamine formate, which is crucial for its application in various industrial processes.

Monoethanolamine formate finds use in several applications:

- Carbon Dioxide Capture: It is employed in gas treatment processes to absorb carbon dioxide from flue gases.

- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including pharmaceuticals and agrochemicals.

- Corrosion Inhibitor: Due to its properties, it can be used to mitigate corrosion in industrial systems where amines are utilized .

Research on interaction studies involving monoethanolamine formate has focused on its behavior under various environmental conditions. Notably, studies have shown that it can degrade under oxidative conditions, leading to the formation of various by-products that may influence both its effectiveness as a carbon dioxide capture agent and its environmental impact . The stability of monoethanolamine formate in different pH environments has also been examined to optimize its use in industrial applications.

Several compounds share structural similarities with monoethanolamine formate. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Monoethanolamine | C₂H₇NO | A colorless liquid used primarily as a solvent and reagent. |

| Formic Acid | CH₂O₂ | A simple carboxylic acid used for various industrial applications. |

| N-(2-hydroxyethyl)formamide | C₃H₇NO₂ | An amide derived from the reaction of monoethanolamine with formic acid; exhibits different reactivity compared to monoethanolamine formate. |

| Diethanolamine | C₄H₁₁N₁O₂ | A similar amine used in surfactants; has different solubility and reactivity profiles compared to monoethanolamine formate. |

Monoethanolamine formate's unique properties stem from its ability to effectively capture carbon dioxide while also participating in complex